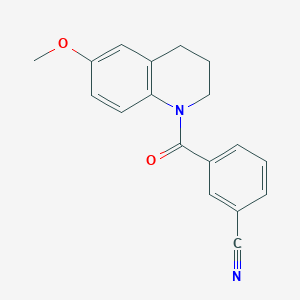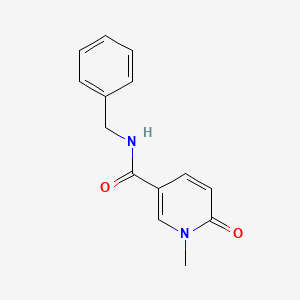
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one, also known as DMI, is a chemical compound with potential applications in scientific research. It belongs to the class of isoquinolines, which are known for their diverse biological activities. DMI has been synthesized using various methods and has been studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one is not fully understood, but it is thought to involve the modulation of GPCR signaling and protein-protein interactions. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one has been shown to act as a partial agonist or antagonist at various GPCRs, depending on the receptor subtype and the cellular context. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one has also been shown to disrupt the interaction between PSD-95 and its binding partners, which may affect synaptic function and plasticity.
Biochemical and physiological effects:
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the induction of apoptosis. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one has been shown to increase dopamine and serotonin release in the brain, which may contribute to its potential therapeutic effects. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in several cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one has several advantages for use in lab experiments, including its high potency and selectivity for certain GPCRs and protein-protein interactions. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one is also relatively easy to synthesize and can be modified to generate analogs with improved properties. However, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one research, including the development of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one analogs with improved potency, selectivity, and pharmacokinetic properties. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one analogs could be used to investigate the role of specific GPCR subtypes and protein-protein interactions in various biological processes. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one could also be used as a tool for studying the molecular mechanisms underlying neurological disorders and cancer. Further studies are needed to fully understand the mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one and its potential therapeutic applications.
In conclusion, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one is a chemical compound with potential applications in scientific research. It can be synthesized using various methods and has been studied for its biochemical and physiological effects, mechanism of action, and potential therapeutic applications. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one has several advantages for use in lab experiments but also has some limitations. Further studies are needed to fully understand the potential of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one as a tool for investigating GPCR signaling, protein-protein interactions, and various biological processes.
Métodos De Síntesis
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one can be synthesized using different methods, including the Pictet-Spengler reaction, Mannich reaction, and reductive amination. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form an imine intermediate, which then undergoes cyclization to form the isoquinoline ring. The Mannich reaction involves the condensation of an amine, formaldehyde, and a ketone or aldehyde to form a β-amino carbonyl compound. Reductive amination involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent, such as sodium cyanoborohydride or sodium borohydride. The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one using these methods has been reported in the literature.
Aplicaciones Científicas De Investigación
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one has been studied for its potential applications in scientific research, including its use as a ligand for G protein-coupled receptors (GPCRs) and as a tool for studying protein-protein interactions. GPCRs are a large family of membrane proteins that play key roles in cellular signaling and are important drug targets. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one has been shown to bind to several GPCRs, including the dopamine D2 receptor and the serotonin 5-HT2A receptor. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one has also been used as a tool for studying protein-protein interactions, particularly those involving the scaffolding protein PSD-95. PSD-95 is involved in the organization and function of neuronal synapses and has been implicated in various neurological disorders.
Propiedades
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-16-9-7-13(15)14-8-6-11-4-2-3-5-12(11)10-14/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGVPRRKWNKSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)N1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylsulfanylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

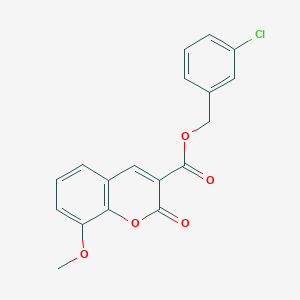
![1-[(4-Fluorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466312.png)
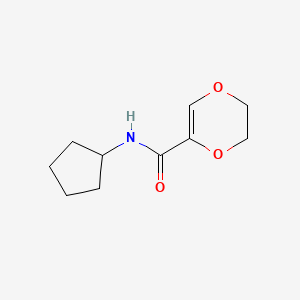
![N-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466334.png)
![1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466344.png)
![N-benzyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7466348.png)
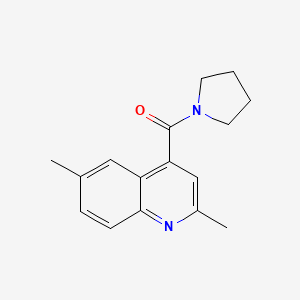
![1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466356.png)
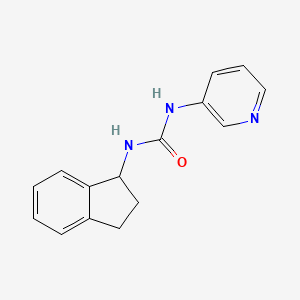
![3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7466366.png)

![[2-[(4-Methoxycarbonylphenyl)methylamino]-2-oxoethyl] 2-phenylquinoline-4-carboxylate](/img/structure/B7466395.png)
